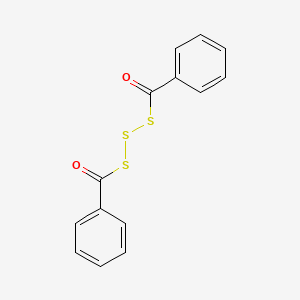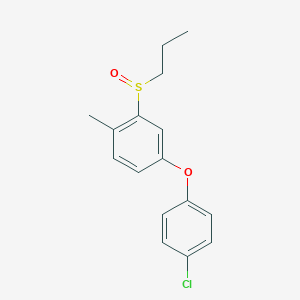![molecular formula C19H17N3O3 B14588517 Morpholine, 4-[(3,4-dihydro-4-oxo-3-phenyl-1-phthalazinyl)carbonyl]- CAS No. 61418-40-4](/img/structure/B14588517.png)
Morpholine, 4-[(3,4-dihydro-4-oxo-3-phenyl-1-phthalazinyl)carbonyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholine, 4-[(3,4-dihydro-4-oxo-3-phenyl-1-phthalazinyl)carbonyl]- is a complex organic compound that features a morpholine ring attached to a phthalazinone moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both morpholine and phthalazinone structures within the molecule provides unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of morpholine, 4-[(3,4-dihydro-4-oxo-3-phenyl-1-phthalazinyl)carbonyl]- typically involves the coupling of a morpholine derivative with a phthalazinone precursor. One common method involves the reaction of 3,4-dihydro-4-oxo-3-phenyl-1-phthalazinyl chloride with morpholine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .
化学反応の分析
Types of Reactions
Morpholine, 4-[(3,4-dihydro-4-oxo-3-phenyl-1-phthalazinyl)carbonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various alkyl or acyl groups, modifying the compound’s properties .
科学的研究の応用
Morpholine, 4-[(3,4-dihydro-4-oxo-3-phenyl-1-phthalazinyl)carbonyl]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of morpholine, 4-[(3,4-dihydro-4-oxo-3-phenyl-1-phthalazinyl)carbonyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects .
類似化合物との比較
Similar Compounds
Morpholine: A simpler analog with a similar ring structure but lacking the phthalazinone moiety.
Phthalazinone: Contains the phthalazinone structure but without the morpholine ring.
Piperazine: Another heterocyclic compound with structural similarities to morpholine.
Uniqueness
Morpholine, 4-[(3,4-dihydro-4-oxo-3-phenyl-1-phthalazinyl)carbonyl]- is unique due to the combination of the morpholine and phthalazinone structures within a single molecule. This dual functionality provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
特性
CAS番号 |
61418-40-4 |
|---|---|
分子式 |
C19H17N3O3 |
分子量 |
335.4 g/mol |
IUPAC名 |
4-(morpholine-4-carbonyl)-2-phenylphthalazin-1-one |
InChI |
InChI=1S/C19H17N3O3/c23-18-16-9-5-4-8-15(16)17(19(24)21-10-12-25-13-11-21)20-22(18)14-6-2-1-3-7-14/h1-9H,10-13H2 |
InChIキー |
YDRBFHSWIJHFLS-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C(=O)C2=NN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


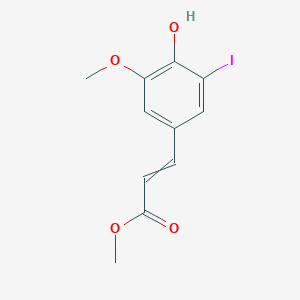
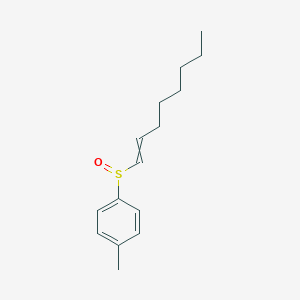
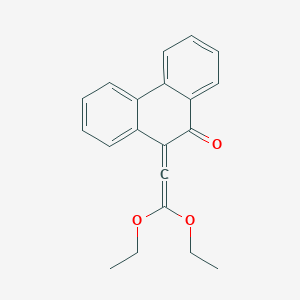
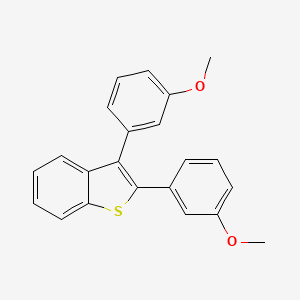
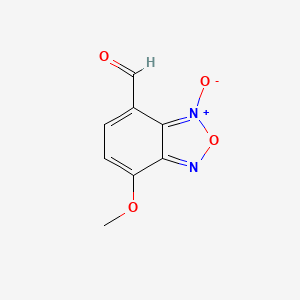
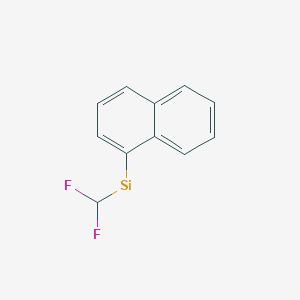

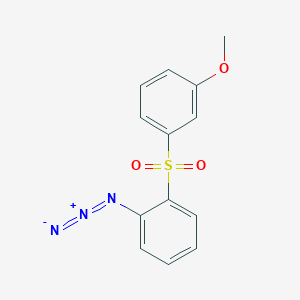
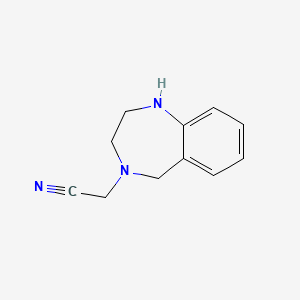
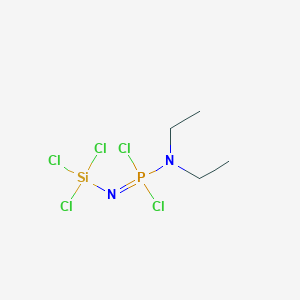
![3-Chloro-4-[2-(dimethylamino)phenyl]-1,3-diphenylazetidin-2-one](/img/structure/B14588477.png)

